molecular formula C13H16O4 B1325291 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid CAS No. 898766-61-5

2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid

Cat. No.: B1325291
CAS No.: 898766-61-5
M. Wt: 236.26 g/mol
InChI Key: HZTLYJVRGLYRHJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes a dimethyl group, a methoxyphenyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the acylation of Meldrum’s acid with methyl 5-chloro-5-oxovalerate, followed by treatment with methanol to yield a β-keto ester. This β-keto ester is then reacted with resorcinol under acidic conditions and hydrolyzed by lithium hydroxide to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid
  • 2,2-Dimethyl-4-(3-hydroxyphenyl)-4-oxobutyric acid
  • 2,2-Dimethyl-4-(3-methylphenyl)-4-oxobutyric acid

Uniqueness

2,2-Dimethyl-4-(3-methoxyphenyl)-4-oxobutyric acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature influences its chemical reactivity and potential biological activity, distinguishing it from similar compounds .

Properties

IUPAC Name

4-(3-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)9-5-4-6-10(7-9)17-3/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTLYJVRGLYRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645346
Record name 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-61-5
Record name 3-Methoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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